molecular formula C21H26N4O6S B2771535 Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 868220-58-0

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate

Cat. No. B2771535
CAS RN: 868220-58-0
M. Wt: 462.52
InChI Key: IFLVUSXBINXJKJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole, a triazole, and a piperidine. Thiazoles and triazoles are heterocyclic compounds that contain nitrogen and sulfur atoms in their ring structure . They are known for their versatile biological activities . Piperidine is a six-membered ring with one nitrogen atom, often found in many pharmaceuticals and natural products.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The presence of nitrogen and sulfur atoms in the rings would result in a polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

Triazoles can undergo various reactions including N-alkylation and N-acylation. Thiazoles can react with electrophiles at the sulfur atom or the carbon between the nitrogen and sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature. The presence of nitrogen and sulfur atoms would make it a polar molecule .

Scientific Research Applications

Antimicrobial Properties

A study by Suresh, Lavanya, and Rao (2016) on novel thiazolo-triazolopyridine derivatives, which share a structural resemblance with Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate, demonstrated significant antimicrobial activity. These compounds showed promising results against various bacteria and fungi, including Escherichia coli and Candida albicans, indicating their potential in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Anticancer Activity

Zhang et al. (2007) synthesized a series of triazolopyrimidines as anticancer agents. The study emphasized the necessity of specific substituent groups for optimal activity and highlighted that certain triazolopyrimidines can promote tubulin polymerization, offering a unique mechanism of action against cancer. This research suggests that compounds structurally related to this compound might have potential applications in cancer treatment (Zhang et al., 2007).

Central Nervous System Effects

Research by Kimura et al. (2004) on a novel 5-HT2C receptor agonist, YM348, demonstrated its potential in inducing penile erections and reducing locomotion in animal models, indicating its impact on the central nervous system. This suggests that compounds like this compound could have applications in studying or treating conditions related to the central nervous system (Kimura et al., 2004).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These compounds interact with various target receptors due to their ability to accept and donate hydrogen bonds .

Mode of Action

Compounds with similar structures have been reported to exhibit their effects through specific interactions with different target receptors . For instance, the formation of hydrogen bonds between the compound and its target receptor is one of the key interactions that contribute to its bioactive profile .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways due to their diverse pharmacological activities . For instance, they may inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase, thereby affecting the corresponding biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on compounds with similar structures . These studies can provide valuable insights into the ADME properties of the compound and their impact on its bioavailability.

Result of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These activities suggest that the compound may induce various molecular and cellular changes.

Future Directions

Future research could focus on exploring the biological activities of this compound and developing efficient synthetic methods for its preparation. The triazole and thiazole moieties in the compound suggest potential for biological activity that could be explored in drug discovery .

properties

IUPAC Name

methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-28-14-9-13(10-15(29-2)17(14)30-3)16(18-19(26)25-21(32-18)22-11-23-25)24-7-5-12(6-8-24)20(27)31-4/h9-12,16,26H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLVUSXBINXJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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